2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid
CAS No.: 1286263-62-4
Cat. No.: VC6957350
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399
* For research use only. Not for human or veterinary use.
![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid - 1286263-62-4](/images/structure/VC6957350.png)
Specification
CAS No. | 1286263-62-4 |
---|---|
Molecular Formula | C18H24N2O5 |
Molecular Weight | 348.399 |
IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |
Standard InChI | InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)16(22)23/h4-7,12H,8-11H2,1-3H3,(H,19,24)(H,22,23) |
Standard InChI Key | FIJHZFZNBVUPNB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid (IUPAC name: 2-[(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)carbonyl]benzoic acid) is a white crystalline solid with the molecular formula C₁₉H₂₅N₂O₅ and a molecular weight of 373.42 g/mol . The Boc group serves as a protective moiety for the piperidine amine, enhancing stability during synthetic reactions. Key identifiers include:
Property | Value |
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CAS Registry Number | 170838-26-3 |
SMILES | O=C(O)C1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
InChI Key | NPKPUCNATSURJQ-UHFFFAOYSA-N |
The Boc group’s steric bulk influences the compound’s conformational flexibility, as evidenced by X-ray crystallography data showing a chair conformation for the piperidine ring .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid involves multi-step protocols, often starting with Boc protection of 4-aminopiperidine. A patented route outlines the following steps :
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Boc Protection:
4-Aminopiperidine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate) to yield tert-butyl 4-aminopiperidine-1-carboxylate.
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Acylation with Benzoic Acid Derivative:
The Boc-protected piperidine undergoes acylation with 2-bromobenzoic acid methyl ester via lithium-halogen exchange, followed by carboxylation with carbon dioxide to form the benzoic acid moiety . -
Deprotection and Purification:
Acidic hydrolysis (e.g., HCl) removes the Boc group, and recrystallization from ethanol/water yields the final product with >98% purity .
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | (Boc)₂O, Na₂CO₃, THF, 25°C | 85 |
2 | n-BuLi, CO₂, −78°C to RT | 72 |
3 | HCl (aq.), EtOH/H₂O | 90 |
Applications in Pharmaceutical Chemistry
Role in Ampreloxetine Synthesis
Ampreloxetine (TD-9855), a norepinephrine reuptake inhibitor for neurogenic orthostatic hypotension, relies on 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid as a pivotal intermediate . The compound’s carboxylic acid group enables coupling with trifluorophenoxymethylphenyl groups via amide bond formation, critical for the drug’s pharmacokinetic profile.
Structure-Activity Relationship (SAR) Insights
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Boc Group: Enhances solubility and prevents undesired amine reactions during synthesis.
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Piperidine Ring: Rigidity optimizes binding to norepinephrine transporters (Ki = 3.2 nM) .
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Benzoic Acid: Facilitates salt formation (e.g., hydrochloride) for improved bioavailability.
Physicochemical and Spectroscopic Properties
Stability and Solubility
Spectroscopic Data
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IR (KBr): ν = 1705 cm⁻¹ (C=O, carboxylic acid), 1689 cm⁻¹ (Boc carbonyl) .
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¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 4.1–3.9 (m, 2H, piperidine), 1.4 (s, 9H, Boc) .
Future Directions and Challenges
While 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is well-established in ampreloxetine synthesis, its utility in other therapeutic areas (e.g., oncology, inflammation) remains underexplored. Advances in continuous-flow synthesis could address scalability challenges, reducing reliance on cryogenic conditions for lithium-halogen exchange .
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